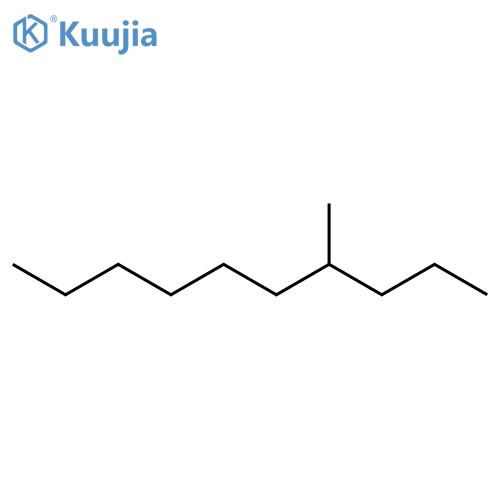Cas no 2847-72-5 (Decane, 4-methyl-)

Decane, 4-methyl- structure
商品名:Decane, 4-methyl-
CAS番号:2847-72-5
MF:C11H24
メガワット:156.308263778687
CID:268737
Decane, 4-methyl- 化学的及び物理的性質
名前と識別子
-
- Decane, 4-methyl-
- 4-Methyldecane
- (?A'A A'A currency)-4-Methyldecane
- (+-)-4-Methyl-decan
- 4-methyl-decane
- 4-Methyldecane1000µg
- Decane,4-methyl
-
- インチ: InChI=1S/C11H24/c1-4-6-7-8-10-11(3)9-5-2/h11H,4-10H2,1-3H3
- InChIKey: DVWZNKLWPILULD-UHFFFAOYSA-N
- ほほえんだ: CC(CCCCCC)CCC
計算された属性
- せいみつぶんしりょう: 156.18800
じっけんとくせい
- 密度みつど: 0.7385
- ゆうかいてん: -92°C
- ふってん: 187.9°C
- 屈折率: 1.4155
- PSA: 0.00000
- LogP: 4.39300
Decane, 4-methyl- セキュリティ情報
Decane, 4-methyl- 税関データ
- 税関コード:2901100000
- 税関データ:
中国税関コード:
2901100000概要:
290100000飽和無環状炭化水素。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量ガス燃料として使用する包装容器の体積を報告すべきであり、バルク貨物を報告すべきである
要約:
290100000個の飽和無環状炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
Decane, 4-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AB33875-250mg |
Decane, 4-methyl- |
2847-72-5 | 99% | 250mg |
$239.00 | 2024-04-20 |
Decane, 4-methyl- 関連文献
-
Hossam Haick,Yoav Y. Broza,Pawel Mochalski,Vera Ruzsanyi,Anton Amann Chem. Soc. Rev. 2014 43 1423
-
Yue Xiao,Yanping Wu,Kai Zhong,Hong Gao RSC Adv. 2019 9 41269
-
Samuel J. Maguire-Boyle,Andrew R. Barron Environ. Sci.: Processes Impacts 2014 16 2237
-
4. Synthesis and lipase catalysed stereoselective acylation of some 3-methylalkan-2-ols, identified as sex pheromone precursors in females of pine sawfly speciesErik Hedenstr?m,Helen Edlund,Susan Lund,Malin Abersten,David Persson J. Chem. Soc. Perkin Trans. 1 2002 1810
2847-72-5 (Decane, 4-methyl-) 関連製品
- 871-83-0(2-Methylnonane)
- 68551-20-2(Alkanes, C13-16-iso-)
- 592-13-2(2,5-Dimethylhexane)
- 111-01-3(Squalane)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
